molecular formula C21H24N6O2 B2550897 N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine CAS No. 946208-72-6

N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B2550897
CAS No.: 946208-72-6
M. Wt: 392.463
InChI Key: CVOPLZOJQFAHMO-UHFFFAOYSA-N
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Description

. This compound is part of the triazine family, which is known for its diverse biological activities and industrial applications.

Scientific Research Applications

N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-ethoxyphenylamine with morpholine and phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using recrystallization or chromatography techniques to achieve the desired purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted triazine derivatives .

Mechanism of Action

The mechanism of action of N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N2-(2-ethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine
  • 1-(2-methoxycarbonylphenyl)-3-(2-methylphenyl)triazene
  • 1-(2-methoxycarbonylphenyl)-3-(3-methylphenyl)triazene

Uniqueness

N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-N-(2-ethoxyphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-2-29-18-11-7-6-10-17(18)23-20-24-19(22-16-8-4-3-5-9-16)25-21(26-20)27-12-14-28-15-13-27/h3-11H,2,12-15H2,1H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOPLZOJQFAHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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